![molecular formula C16H17Cl2NO B2737725 2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone CAS No. 565198-74-5](/img/structure/B2737725.png)
2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone
Overview
Description
The compound “2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone” is a complex organic molecule. It contains a ketone functional group (ethanone), a pyrrole ring (a five-membered aromatic ring containing nitrogen), and two chlorophenyl groups (benzene rings with a chlorine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl groups, and the formation of the ketone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the aromatic pyrrole ring and phenyl rings would contribute to the compound’s stability. The electronegative chlorine atoms could make those positions more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electronegative chlorine atoms and the electron-rich aromatic rings. The ketone group could be involved in various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including 2-chloro-1-(4-chlorophenyl)ethanone, and performed molecular docking studies as an anti-HIV-1 agent .
- 2-Chloro-1-(4-chlorophenyl)ethanone serves as an important chemical intermediate. It plays a crucial role in the synthesis of various compounds, including the antifungal agent propiconazole (also known as BAY 50-2344 ), which is used in agriculture to protect crops from fungal diseases .
Antiviral Research
Chemical Intermediates
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .
properties
IUPAC Name |
2-chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-9-15(16(20)10-17)12(2)19(11)8-7-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBZQGGDDNSZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)Cl)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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